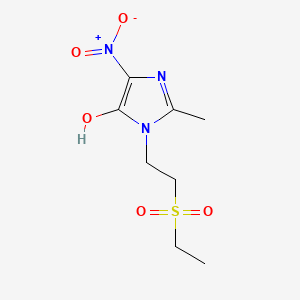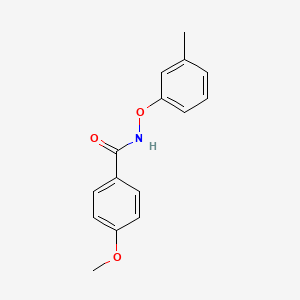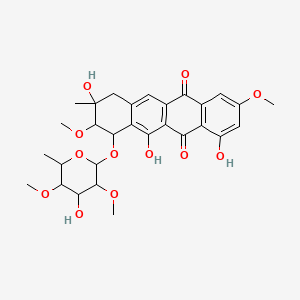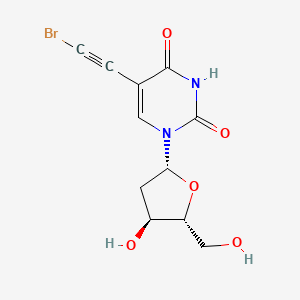
1,2-Ddpatc
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Ddpatc is a complex organic compound with a unique structure that includes both hydroxyl and amino functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Ddpatc typically involves multiple steps:
Formation of the Benzocycloheptene Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Hydroxyl Groups: Hydroxylation reactions using reagents such as osmium tetroxide or hydrogen peroxide can be employed.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and continuous flow reactors may be used to enhance reaction efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Ddpatc can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The amino group can participate in substitution reactions, where it can be replaced by other functional groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed
Oxidation: Ketones, aldehydes.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
1,2-Ddpatc has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound’s unique structure makes it a valuable intermediate in the synthesis of complex organic molecules.
Material Science: It can be used in the development of novel materials with specific properties, such as polymers or nanomaterials.
Wirkmechanismus
The mechanism of action of 1,2-Ddpatc involves its interaction with molecular targets and pathways. The hydroxyl and amino groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The compound may also participate in redox reactions, affecting cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-Dihydroxy-6-amino-6,7,8,9-tetrahydrobenzocycloheptene: Similar structure but lacks the N-(2-methylethyl) group.
1,2-Dihydroxy-6-(N-methylamino)-6,7,8,9-tetrahydrobenzocycloheptene: Similar structure with a different amino substituent.
Uniqueness
1,2-Ddpatc is unique due to the presence of the N-(2-methylethyl)amino group, which can impart different chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for research and development in various fields.
Eigenschaften
CAS-Nummer |
90109-14-1 |
|---|---|
Molekularformel |
C14H23NO2 |
Molekulargewicht |
237.34 g/mol |
IUPAC-Name |
6-(propylamino)-4a,5,6,7,8,9-hexahydro-4H-benzo[7]annulene-1,2-diol |
InChI |
InChI=1S/C14H23NO2/c1-2-8-15-11-4-3-5-12-10(9-11)6-7-13(16)14(12)17/h7,10-11,15-17H,2-6,8-9H2,1H3 |
InChI-Schlüssel |
MFXHRNULWXHMBG-UHFFFAOYSA-N |
SMILES |
CCCNC1CCCC2=C(C(=CCC2C1)O)O |
Kanonische SMILES |
CCCNC1CCCC2=C(C(=CCC2C1)O)O |
Key on ui other cas no. |
90109-16-3 |
Synonyme |
1,2-dihydroxy-6-(N-(2-methylethyl)amino)-6,7,8,9-tetrahydrobenzocycloheptene 1,2-dihydroxy-6-(N-(2-methylethyl)amino)-6,7,8,9-tetrahydrobenzocycloheptene hydrobromide 1,2-DPATC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[3-Chloro-4-(oxiran-2-ylmethoxy)phenyl]acetic acid](/img/structure/B1202407.png)




![2-[(5-Carboxy-4-hydroxy-2-methylhexan-3-yl)amino]-N-methoxy-2-oxoethanimine oxide](/img/structure/B1202417.png)





![(3R,5R)-7-[(1S,2R,3R,8S,8aR)-3-hydroxy-2-methyl-8-(2-methylbutanoyloxy)-1,2,3,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoic acid](/img/structure/B1202426.png)

